molecular formula C14H8I2 B1337777 1,8-Diiodoanthracene CAS No. 189105-78-0

1,8-Diiodoanthracene

Cat. No.: B1337777
CAS No.: 189105-78-0
M. Wt: 430.02 g/mol
InChI Key: BBKOQZVGDMYPGV-UHFFFAOYSA-N
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Description

1,8-Diiodoanthracene is an organic compound with the molecular formula C14H8I2. It is a derivative of anthracene, where two iodine atoms are substituted at the 1 and 8 positions of the anthracene ring. This compound is known for its planar structure and is used as an intermediate in the synthesis of various organic materials .

Mechanism of Action

Target of Action

1,8-Diiodoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon . It is primarily used in the synthesis of organic materials . The primary targets of this compound are the molecules and structures involved in these synthetic processes .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can be synthesized from 1,8-dichloroanthraquinone through a series of reactions, including reduction and aryl-aryl coupling . The resulting 1,8-diaryl anthracene derivatives emit in the blue region, providing high quantum yields .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of organic materials . It’s also used in the fabrication of micro/nanostructures .

Pharmacokinetics

Given its use in the synthesis of organic materials, it’s likely that these properties would be influenced by the specific conditions of the synthetic processes .

Result of Action

The action of this compound results in the formation of highly emissive 1,8-diaryl anthracene derivatives . These derivatives emit in the blue region and provide high quantum yields . Furthermore, one of the derivatives was used to obtain micro/nanostructures through a surfactant-assisted self-assembling process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of this compound from 1,8-dichloroanthraquinone requires specific reaction conditions . Additionally, the formation of micro/nanostructures from one of the anthracene derivatives is assisted by surfactants .

Biochemical Analysis

Biochemical Properties

It is known that the molecule is nearly planar , which may influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds such as 1,8-diiodooctane have been shown to influence the performance and morphology of organic solar cells , suggesting that 1,8-Diiodoanthracene may also interact with cellular processes in a significant way.

Molecular Mechanism

The compound is synthesized from anthraquinone through the reduction of 1,8-dichoroanthraquinone, followed by aryl–aryl coupling using modified Suzuki–Miyaura reaction conditions . This process may influence its interactions with biomolecules and its effects on gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The compound’s synthesis from anthraquinone suggests that it may interact with enzymes or cofactors involved in similar metabolic pathways.

Preparation Methods

1,8-Diiodoanthracene can be synthesized through several methods. One common route involves the halogenation of 1,8-dichloroanthraquinone, followed by reduction and cross-coupling reactions. The process typically involves three steps and yields the compound with an overall efficiency of around 41% . Another method involves the use of metal-catalyzed coupling reactions to form arene-alkyne bonds, which are essential for constructing complex oligomeric structures .

Chemical Reactions Analysis

1,8-Diiodoanthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are often complex organic structures used in material science and organic electronics .

Scientific Research Applications

Comparison with Similar Compounds

1,8-Diiodoanthracene can be compared with other halogenated anthracenes, such as 1,8-dichloroanthracene and 1,8-dibromoanthracene. These compounds share similar structural features but differ in their reactivity and the types of reactions they undergo. For example, 1,8-dichloroanthracene forms a columnar π-stacking arrangement, whereas this compound exhibits a sandwich-herringbone arrangement . This difference in packing arrangements highlights the unique properties of this compound in material science applications.

Similar Compounds

These compounds are structurally similar but exhibit different chemical behaviors and applications, making this compound a unique and valuable compound in various fields of research.

Properties

IUPAC Name

1,8-diiodoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKOQZVGDMYPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445574
Record name 1,8-diiodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189105-78-0
Record name 1,8-diiodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,8-diiodoanthracene of interest to researchers?

A1: this compound serves as a versatile precursor for synthesizing complex molecules, particularly those incorporating the anthracene scaffold. Its reactivity stems from the two iodine atoms, which can participate in various coupling reactions, enabling the introduction of diverse substituents onto the anthracene core [, , ]. This versatility makes it valuable in developing novel materials with tailored properties.

Q2: What is the most common synthetic route for obtaining this compound?

A2: While previous methods existed, researchers have optimized a three-step synthesis starting from commercially available 1,8-dichloroanthraquinone, achieving a significantly improved overall yield of 41% [, ]. This improved synthesis makes this compound more accessible for further research and applications.

Q3: Can you provide an example of how this compound is used to create new materials?

A3: Researchers successfully employed this compound in the synthesis of disilanyl double-pillared bisanthracene (DPBA), a novel electron and hole transport material for organic light-emitting diodes (OLEDs) []. This synthesis highlights the potential of this compound as a building block for advanced optoelectronic materials.

Q4: How does the structure of this compound influence its solid-state arrangement?

A4: X-ray crystallographic studies reveal that this compound molecules adopt a nearly planar conformation in the solid state []. Interestingly, this arrangement differs from its chlorinated counterpart, 1,8-dichloroanthracene, showcasing how halogen substitution can influence intermolecular interactions and packing arrangements. This understanding is crucial for designing materials with desired properties.

Q5: Beyond optoelectronics, are there other applications where this compound shows promise?

A5: this compound's utility extends to synthesizing molecules with potential applications in spintronics and molecular magnetism. For instance, researchers utilized this compound in a multi-step synthesis to create a bis(carbene) precursor []. Upon irradiation, this precursor generated a persistent quintet state, a finding relevant to developing molecular-based magnets and spintronic devices.

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